
2-Methyl-1-(pyridin-4-yl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(pyridin-4-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyridin-4-yl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of efficient catalysts to optimize yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(pyridin-4-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, are common for modifying the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can introduce different functional groups into the piperazine ring .
Aplicaciones Científicas De Investigación
2-Methyl-1-(pyridin-4-yl)piperazine dihydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(pyridin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as selective α2-adrenergic receptor antagonists, which can influence various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
1-(2-Pyridinyl)piperazine: Known for its selective α2-adrenergic receptor antagonist activity.
1-(2-Pyrimidyl)piperazine: Used as a derivatization reagent for carboxyl groups on peptides.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Utilized in various chemical and pharmaceutical applications.
Uniqueness
Its ability to act as a building block for more complex molecules and its potential biological activities make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C10H17Cl2N3 |
|---|---|
Peso molecular |
250.17 g/mol |
Nombre IUPAC |
2-methyl-1-pyridin-4-ylpiperazine;dihydrochloride |
InChI |
InChI=1S/C10H15N3.2ClH/c1-9-8-12-6-7-13(9)10-2-4-11-5-3-10;;/h2-5,9,12H,6-8H2,1H3;2*1H |
Clave InChI |
BLIRYLUEJHKOPR-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCN1C2=CC=NC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


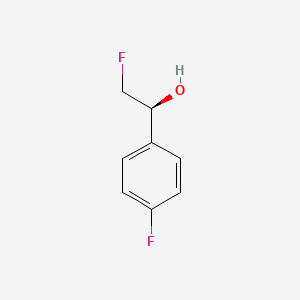
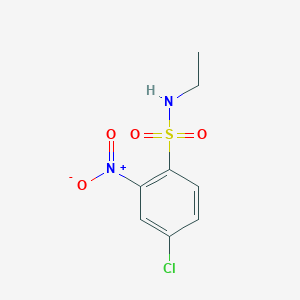

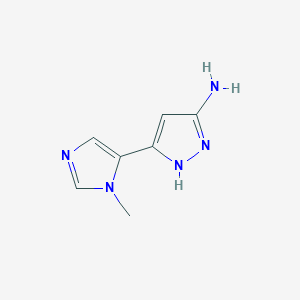
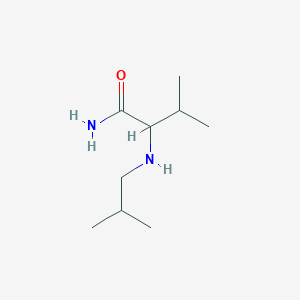
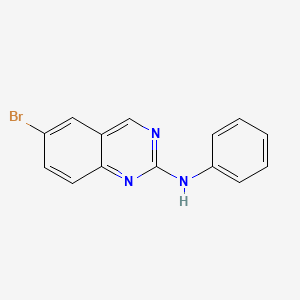

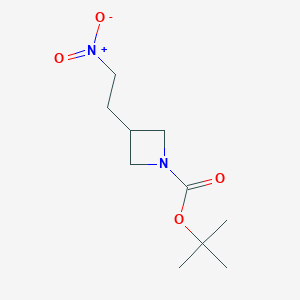
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)




